molecular formula C23H25N5O2S B2965338 N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide CAS No. 1251600-51-7

N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide

Cat. No.: B2965338
CAS No.: 1251600-51-7
M. Wt: 435.55
InChI Key: YOBSKDZUTSOIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide is a synthetic complex heterocyclic compound offered for research purposes. This molecule integrates several pharmaceutically important motifs, including a pyridin-2-yl group, an o-tolyl-piperazine moiety, and an isothiazole core, making it a valuable intermediate in medicinal chemistry and drug discovery research . The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential based on the known biological activities of its structural components. The pyridine ring is a common feature in many bioactive molecules and commercial compounds, including agrochemicals and pharmaceuticals . Piperazine derivatives are frequently utilized in the development of compounds for various therapeutic areas. As a research chemical, this product is ideal for probing structure-activity relationships (SAR), developing novel synthetic pathways, and screening for biological activity in hit-to-lead optimization campaigns. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. The compound is provided with a certificate of analysis to ensure identity and purity, guaranteeing reliable and reproducible results for your scientific investigations.

Properties

IUPAC Name

N-[5-[4-(2-methylphenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-3-19(29)25-21-20(17-9-6-7-11-24-17)26-31-22(21)23(30)28-14-12-27(13-15-28)18-10-5-4-8-16(18)2/h4-11H,3,12-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBSKDZUTSOIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(pyridin-2-yl)-5-(4-(o-tolyl)piperazine-1-carbonyl)isothiazol-4-yl)propionamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications. The findings are supported by various studies, patents, and research articles.

Chemical Structure

The compound features a complex structure that includes a pyridine ring, a piperazine moiety, and an isothiazole group. The presence of these functional groups is significant as they can influence the compound's interaction with biological targets.

Structural Formula

N 3 pyridin 2 yl 5 4 o tolyl piperazine 1 carbonyl isothiazol 4 yl propionamide\text{N 3 pyridin 2 yl 5 4 o tolyl piperazine 1 carbonyl isothiazol 4 yl propionamide}

Pharmacological Properties

Research indicates that the compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, which is crucial for treating various chronic diseases. Studies involving docking simulations suggest effective interactions with inflammatory mediators .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, with certain derivatives demonstrating IC50 values as low as 1.35 μM .
  • Neurokinin Receptor Modulation : The compound has been patented for its role as a neurokinin receptor modulator, which could be beneficial in managing conditions related to neurokinin signaling pathways .

The mechanisms by which this compound exerts its effects include:

  • Binding Affinity : The compound's ability to bind selectively to specific receptors enhances its therapeutic potential while minimizing side effects .
  • Inhibition of Pathways : It may inhibit key pathways involved in inflammation and microbial growth, thus contributing to its pharmacological effects.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Anti-Tubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds 6a, 6e, and others exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM .
  • Inflammation Models : In vivo models demonstrated that the compound effectively reduces markers of inflammation, supporting its use in therapeutic contexts related to inflammatory diseases .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectIC50/IC90 Values
Anti-inflammatoryReduction in inflammatory markersNot specified
Anti-tubercularInhibition against M. tuberculosisIC50: 1.35 - 2.18 μM
Neurokinin modulationBinding affinity to neurokinin receptorsNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s closest analogs involve modifications to the piperazine substituent, heterocyclic core, or amide groups. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Piperazine Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Isothiazole 4-(o-tolyl) ~458* Not reported o-Tolyl enhances lipophilicity
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine 4-chloro-3-(trifluoromethyl) 530 241–242 Electron-withdrawing groups increase stability
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) Pyridine 3-methoxybenzoyl 458 207–209 Methoxy group improves metabolic stability
2-[5-(4-Methylphenyl)-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-pyrazol-1-yl]quinoline (4b) Pyrazole Pyridin-2-yl Not reported Not reported Quinoline moiety may enhance π-π stacking
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Pyridine 3-chloro-5-(trifluoromethyl) 455.8 Not reported Chloro and CF₃ groups enhance electronegativity

*Calculated based on molecular formula C₂₃H₂₃N₅O₂S.

Key Structural Differences and Implications

Piperazine Substituents: The o-tolyl group (2-methylphenyl) in the target compound provides moderate lipophilicity compared to electron-withdrawing groups (e.g., Cl, CF₃ in 8b or compound in ). This may influence membrane permeability and target binding.

Core Heterocycle :

  • Isothiazole (target) vs. pyridine (8b, 8d) or pyrazole (4b): Isothiazole’s sulfur atom may confer distinct electronic properties and metabolic stability compared to nitrogen-rich cores.

Amide Modifications :

  • The propionamide group in the target compound offers a balance between hydrophilicity and chain flexibility, whereas acetyl groups in 8b–8d may reduce steric hindrance.

Physicochemical and Pharmacokinetic Insights

  • Melting Points : Higher melting points in 8b (241–242°C) and 8c (263–266°C) suggest stronger crystalline packing due to halogenated substituents, whereas the target compound’s o-tolyl group may result in a lower melting point (unreported).
  • Molecular Weight : The target compound (~458 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to 8d (458 g/mol) .

Q & A

Q. What synthetic routes are reported for constructing the isothiazole core in this compound?

The isothiazole ring can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120–140°C), as demonstrated in analogous heterocyclic systems. For example, cyclization of thioamide precursors in basic media has been effective for triazole and isoxazole derivatives . Key intermediates, such as hydrazide derivatives, are often prepared first and cyclized under controlled conditions to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) groups.
  • NMR : ¹H NMR resolves piperazine protons (δ 2.5–3.5 ppm), pyridinyl aromatic signals (δ 7.0–8.5 ppm), and o-tolyl methyl groups (δ ~2.3 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₄N₅O₂S requires m/z 434.1654).

Q. How can purification challenges be addressed for this compound?

Normal-phase chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EtOAc) effectively separates polar byproducts. For example, 5-(4-substitutedphenyl)isoxazolones were purified using 100% DCM → 100% EtOAc gradients . Reversed-phase HPLC (C18 column, acetonitrile/water) may further resolve impurities.

Advanced Research Questions

Q. What strategies optimize the coupling of the piperazine-o-tolyl moiety to the isothiazole core?

  • Activation : Use carbodiimide reagents (e.g., EDC·HCl) with HOBt to activate the carbonyl for amide bond formation.
  • Solvent Control : Anhydrous DMF or THF minimizes hydrolysis.
  • Monitoring : TLC (silica, UV detection) or LC-MS tracks reaction progress. Substituted piperazines often require excess equivalents (1.2–1.5x) due to steric hindrance .

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions with receptors (e.g., kinases, GPCRs). The pyridinyl and piperazine groups may engage in hydrogen bonding or π-π stacking.
  • MD Simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories. ICReDD’s integrated computational-experimental workflows (e.g., quantum chemical calculations + machine learning) enhance prediction accuracy .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple assays (e.g., fluorescence-based vs. radioligand binding).
  • Off-Target Screening : Use panels like Eurofins’ CEREP to rule out non-specific binding.
  • Structural Analog Comparison : Compare SAR trends with derivatives like 5-(4-chlorophenyl)pyrazoles to identify critical substituents .

Methodological Considerations

Q. How is the stability of the propionamide group assessed under physiological conditions?

  • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Metabolite Identification : Liver microsome assays (human/rat) detect N-dealkylation or oxidation products .

Q. What reaction mechanisms explain the formation of byproducts during synthesis?

  • Base Sensitivity : The pyridinyl nitrogen’s coordination with sulfur in intermediates (e.g., dithiazolium rings) may stabilize certain pathways, while elimination of HCl (e.g., via TEA) can lead to imidazopyridine byproducts .
  • Side Reactions : Competing cyclization (e.g., oxadiazole vs. triazole formation) is mitigated by optimizing reaction time and temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.